molecular formula C10H15N3 B2848334 3-Methyl-1-(pyridin-4-yl)piperazine CAS No. 1250689-85-0

3-Methyl-1-(pyridin-4-yl)piperazine

Cat. No.: B2848334
CAS No.: 1250689-85-0
M. Wt: 177.251
InChI Key: RTZHIYIULRPPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(pyridin-4-yl)piperazine is a chemical compound and a derivative of piperazine . It is also known as Piperazine, 1-methyl-4-(3-pyridinyl)- . The molecular formula of this compound is C10H15N3 and it has a molecular weight of 177.25 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3/c1-9-8-12-3-2-10(9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 . This indicates the presence of a pyrrolidine ring, which is a five-membered ring consisting of three carbon atoms and two nitrogen centers .


Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 290.2±30.0 °C and its density is predicted to be 1.067±0.06 g/cm3 . The pKa value is predicted to be 7.45±0.42 .

Mechanism of Action

Target of Action

The primary targets of 3-Methyl-1-(pyridin-4-yl)piperazine are the Histamine H3 receptor (H3R) and Sigma-1 receptors (σ1R) . These receptors play a crucial role in various biological processes. H3R is involved in the regulation of neurotransmitter release, while σ1R is implicated in modulating the function of various ion channels and G-protein-coupled receptors .

Mode of Action

This compound interacts with both H3R and σ1R . The compound exhibits a high affinity towards these receptors, which is likely due to the presence of the piperidine moiety, a critical structural element for dual H3/σ1 receptor activity . The interaction between the compound and its targets leads to changes in the function of these receptors, which can result in various physiological effects .

Biochemical Pathways

Given its interaction with h3r and σ1r, it is likely that the compound affects pathways related to neurotransmitter release and the modulation of ion channels and g-protein-coupled receptors

Pharmacokinetics

The compound’s molecular weight of 17725 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with H3R and σ1R. By modulating the function of these receptors, the compound could potentially affect various physiological processes, including neurotransmitter release and ion channel function . .

Properties

IUPAC Name

3-methyl-1-pyridin-4-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-9-8-13(7-6-12-9)10-2-4-11-5-3-10/h2-5,9,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZHIYIULRPPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.